![molecular formula C18H18Cl2N2O4 B2632204 2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 637747-09-2](/img/structure/B2632204.png)
2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Description
The molecule “2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol” is a complex organic compound. It contains several functional groups, including two chloro groups, a phenol group, a pyrazole group, and a trimethoxyphenyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the reactions of 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione and its 2-allyl derivative with CrCl2 were studied . Both reactions are accompanied by the saturation of the cyclopentenone double bond and the simultaneous reductive dechlorination of chlorine-containing centers .Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 24 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 1 aromatic hydroxyl, and 3 ethers (aromatic) .Chemical Reactions Analysis
The reactions of 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione and its 2-allyl derivative with CrCl2 were studied. Both reactions are accompanied by the saturation of the cyclopentenone double bond and the simultaneous reductive dechlorination of chlorine-containing centers .Scientific Research Applications
Phenolic Compounds and Derivatives
Antioxidant Activity and Therapeutic Roles
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. CGA, specifically, plays significant roles in lipid and glucose metabolism regulation, suggesting potential therapeutic applications in managing hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Synthetic Applications in Heterocyclic Chemistry
Chemical structures similar to the query compound serve as valuable building blocks in synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. These heterocyclic structures have significant importance in developing compounds with potential medicinal chemistry applications (Gomaa & Ali, 2020).
Environmental Toxicity and Degradation
Understanding the environmental occurrence, toxicity, and degradation pathways of structurally similar compounds, such as triclosan and its by-products, is crucial for assessing the environmental impact and safety of new chemical entities. Triclosan, a phenolic compound, demonstrates the potential transformation into more toxic compounds, emphasizing the need for careful consideration of environmental and health impacts in the development and application of new phenolic derivatives (Bedoux et al., 2012).
Antimicrobial Properties
Synthetic phenolic antioxidants, including derivatives similar to the queried compound, show antimicrobial activity against a broad spectrum of microorganisms. These properties highlight the potential of phenolic derivatives as natural food additives or in developing new antimicrobial agents (Liu & Mabury, 2020).
properties
IUPAC Name |
2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-24-15-4-9(5-16(25-2)18(15)26-3)13-8-14(22-21-13)11-6-10(19)7-12(20)17(11)23/h4-7,13,21,23H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDQGFVTZJSTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
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